molecular formula C9H11NO3 B2836597 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid CAS No. 1215965-94-8

3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid

Cat. No.: B2836597
CAS No.: 1215965-94-8
M. Wt: 181.191
InChI Key: UBTQJTWNECXABO-UHFFFAOYSA-N
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Description

3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the oxazole ring or the propanoic acid moiety .

Mechanism of Action

The mechanism of action of 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved . Further research is needed to fully elucidate the detailed mechanisms and pathways through which this compound exerts its effects.

Comparison with Similar Compounds

3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(2-cyclopropyl-1,3-oxazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-8(12)4-3-7-5-10-9(13-7)6-1-2-6/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTQJTWNECXABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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